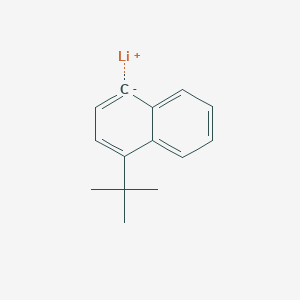
lithium;4-tert-butyl-1H-naphthalen-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4-tert-butyl-1H-naphthalen-1-ide is a compound that belongs to the class of lithium naphthalenides. These compounds are known for their strong reducing properties and are widely used in various chemical reactions and industrial applications. The presence of the tert-butyl group in the naphthalene ring enhances the stability and reactivity of the compound.
Preparation Methods
The synthesis of lithium;4-tert-butyl-1H-naphthalen-1-ide typically involves the reaction of metallic lithium with 4-tert-butyl-1H-naphthalene in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the formation of the desired product .
Chemical Reactions Analysis
Lithium;4-tert-butyl-1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a strong reducing agent and can reduce a wide range of organic and inorganic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form corresponding naphthalene derivatives.
Common reagents used in these reactions include halides, ketones, and esters. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Scientific Research Applications
Lithium;4-tert-butyl-1H-naphthalen-1-ide has several scientific research applications:
Chemistry: It is used as an initiator in anionic polymerizations to synthesize well-defined polymer structures.
Biology: The compound’s reducing properties are utilized in various biochemical assays and experiments.
Mechanism of Action
The mechanism of action of lithium;4-tert-butyl-1H-naphthalen-1-ide involves the transfer of electrons from the lithium atom to the target molecule. This electron transfer process reduces the target molecule, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Lithium;4-tert-butyl-1H-naphthalen-1-ide can be compared with other lithium naphthalenides, such as lithium;1H-naphthalen-1-ide and lithium;2-tert-butyl-1H-naphthalen-1-ide. The presence of the tert-butyl group in the 4-position enhances the stability and reactivity of the compound compared to its analogs. This makes it a more effective reducing agent and a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
918411-12-8 |
|---|---|
Molecular Formula |
C14H15Li |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
lithium;4-tert-butyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C14H15.Li/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13;/h4-7,9-10H,1-3H3;/q-1;+1 |
InChI Key |
OGYGBLCWIJJZII-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)C1=CC=[C-]C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


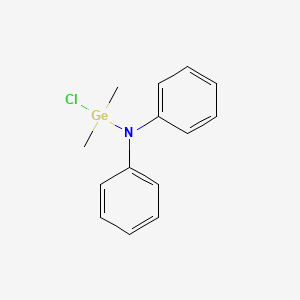
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)
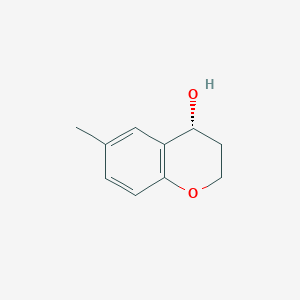
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)
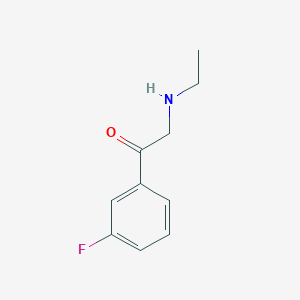
![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)
![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
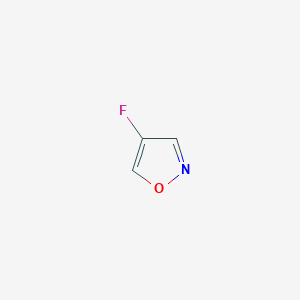
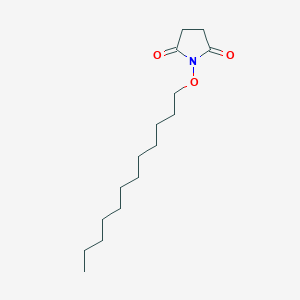
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
